molecular formula C20H32O B14671710 1-Phenyltetradecan-2-one CAS No. 51439-05-5

1-Phenyltetradecan-2-one

Cat. No.: B14671710
CAS No.: 51439-05-5
M. Wt: 288.5 g/mol
InChI Key: BFYNSXPJCGTQIP-UHFFFAOYSA-N
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Description

1-Phenyltetradecan-2-one is a synthetic phenyl ketone derivative offered as a high-purity standard for research applications. While specific biological data for this compound is not available in the current literature, structurally related phenyl ketone compounds are of significant interest in medicinal chemistry and chemical biology research. Synthetic phenyl ketone derivatives have been investigated for their potential to modulate oxidoreductase activity and for various pharmacological properties, highlighting the value of this chemical class in drug discovery . Researchers may utilize this compound as a key intermediate in organic synthesis, particularly in Friedel-Crafts acylation reactions to build more complex molecular architectures . Its structure, featuring a long alkyl chain and an aromatic ring, also makes it a candidate for studies in material science, such as investigating the properties of liquid crystals or surfactants. This product is intended for research purposes as a standard or building block in chemical synthesis. It is strictly for laboratory use and is not classified as a drug, food additive, or cosmetic ingredient. The product is provided with a certificate of analysis to ensure its identity and purity. Researchers should consult the safety data sheet (SDS) before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

51439-05-5

Molecular Formula

C20H32O

Molecular Weight

288.5 g/mol

IUPAC Name

1-phenyltetradecan-2-one

InChI

InChI=1S/C20H32O/c1-2-3-4-5-6-7-8-9-10-14-17-20(21)18-19-15-12-11-13-16-19/h11-13,15-16H,2-10,14,17-18H2,1H3

InChI Key

BFYNSXPJCGTQIP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCC(=O)CC1=CC=CC=C1

Origin of Product

United States

Elucidation of Reaction Mechanisms and Reactivity of 1 Phenyltetradecan 2 One

Nucleophilic Addition Reactions to the Carbonyl Center

Nucleophilic addition is a characteristic reaction of ketones. medlifemastery.com In this process, a nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. libretexts.org This intermediate is then typically protonated to yield an alcohol. libretexts.org

The general mechanism for nucleophilic addition to a ketone like 1-Phenyltetradecan-2-one is as follows:

Nucleophilic Attack: The nucleophile donates a pair of electrons to the carbonyl carbon. Simultaneously, the π-electrons of the carbon-oxygen double bond move to the oxygen atom, forming an alkoxide intermediate. youtube.com

Protonation: The negatively charged oxygen atom of the alkoxide intermediate is protonated by a protic solvent or an added acid to form the final alcohol product. libretexts.org

The reactivity of this compound in nucleophilic addition reactions is influenced by both steric and electronic factors. libretexts.org The presence of a long dodecyl chain on one side of the carbonyl group and a benzyl (B1604629) group on the other creates significant steric hindrance. doubtnut.com This bulkiness can impede the approach of the nucleophile to the carbonyl carbon, potentially slowing down the reaction rate compared to smaller ketones. libretexts.orgdoubtnut.com

Electronically, the phenyl group can have a modest electron-donating effect through resonance, which can slightly decrease the electrophilicity of the carbonyl carbon. libretexts.org However, the primary influence is often steric. doubtnut.com

Table 1: Factors Influencing Nucleophilic Addition to this compound

FactorDescriptionImpact on Reactivity
Steric Hindrance The bulky dodecyl and benzyl groups hinder the approach of nucleophiles to the carbonyl carbon. doubtnut.comDecreases the rate of reaction. libretexts.org
Electronic Effects The phenyl group can donate electron density to the carbonyl group via resonance. libretexts.orgSlightly decreases the electrophilicity of the carbonyl carbon.

Enolate Chemistry and α-Functionalization of this compound

The α-hydrogens of this compound, those on the carbon adjacent to the carbonyl group, are acidic and can be removed by a base to form an enolate ion. This enolate is a key reactive intermediate that can act as a nucleophile in various reactions, allowing for the functionalization of the α-position.

The enolate of this compound can participate in aldol (B89426) condensation reactions. wikipedia.org In a self-condensation, the enolate would attack the carbonyl carbon of another molecule of this compound. However, due to the significant steric hindrance of the ketone, crossed aldol condensations with less hindered aldehydes are more common and synthetically useful. wikipedia.orgmasterorganicchemistry.com

In a crossed aldol condensation, the enolate of this compound acts as the nucleophile, attacking the electrophilic carbonyl of an aldehyde. wikipedia.org This is followed by protonation to give a β-hydroxy ketone. Subsequent dehydration, often promoted by heat, can lead to the formation of an α,β-unsaturated ketone. libretexts.orglibretexts.org

The enolate of this compound can also be alkylated by reacting it with an alkyl halide. libretexts.org This reaction forms a new carbon-carbon bond at the α-position. The choice of base and reaction conditions is crucial for successful alkylation. Strong, non-nucleophilic bases like lithium diisopropylamide (LDA) are often used to ensure complete and irreversible formation of the enolate. youtube.comnih.gov

The alkylation proceeds via an SN2 mechanism, where the enolate nucleophile attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group. libretexts.orgyoutube.com

Table 2: Reagents for Enolate Formation and Alkylation

ReagentPurpose
Lithium diisopropylamide (LDA)Strong, sterically hindered base for enolate formation. nih.gov
Alkyl halide (e.g., CH₃I, CH₃CH₂Br)Electrophile for the alkylation reaction. libretexts.org

Like other ketones, this compound exists in equilibrium with its enol tautomer. masterorganicchemistry.com Tautomers are constitutional isomers that readily interconvert. libretexts.org The keto form contains the carbonyl group, while the enol form contains a hydroxyl group bonded to a carbon-carbon double bond. libretexts.org

For most simple ketones, the keto-enol equilibrium strongly favors the keto form due to the greater strength of the C=O double bond compared to the C=C double bond. libretexts.orglibretexts.org However, the position of the equilibrium can be influenced by factors such as solvent and the presence of acid or base catalysts. youtube.com In the case of this compound, the enol form can be stabilized by conjugation of the double bond with the phenyl ring. libretexts.orglibretexts.org

The interconversion between the keto and enol forms can be catalyzed by either acid or base. youtube.comyoutube.com

Base-catalyzed enolization: A base removes an α-proton to form an enolate, which is then protonated on the oxygen atom to yield the enol. libretexts.org

Acid-catalyzed enolization: The carbonyl oxygen is protonated, making the α-protons more acidic. A weak base then removes an α-proton to form the enol. libretexts.org

Reduction and Oxidation Reactions of Long-Chain Ketones

The carbonyl group of this compound can be reduced to a secondary alcohol, 1-phenyltetradecan-2-ol. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). rsc.org

Conversely, the oxidation of this compound is not a straightforward reaction under typical conditions. Ketones are generally resistant to oxidation compared to aldehydes. khanacademy.org Strong oxidizing agents under harsh conditions can cleave the carbon-carbon bonds adjacent to the carbonyl group.

Formation and Hydrolysis of this compound Derivatives (e.g., Acetals, Imines)

This compound can react with various nucleophiles to form derivatives.

Acetal (B89532) Formation: In the presence of an acid catalyst, this compound can react with two equivalents of an alcohol to form an acetal. libretexts.orglibretexts.org This reaction is reversible and involves the formation of a hemiacetal intermediate. libretexts.org To drive the equilibrium towards the acetal, water, a byproduct, is typically removed. youtube.comyoutube.com Cyclic acetals can be formed by using a diol, such as ethylene (B1197577) glycol. khanacademy.org

Imine Formation: this compound can react with primary amines to form imines (also known as Schiff bases). masterorganicchemistry.comkhanacademy.org This reaction is also typically acid-catalyzed and involves the elimination of a water molecule. libretexts.orgorganic-chemistry.org The reaction is reversible, and imines can be hydrolyzed back to the ketone and the amine in the presence of aqueous acid. nih.gov

Table 3: Common Derivatives of this compound

DerivativeReactantsKey Features
AcetalTwo equivalents of an alcohol, acid catalyst. libretexts.orgContains two ether groups on the former carbonyl carbon.
IminePrimary amine, acid catalyst. masterorganicchemistry.comContains a carbon-nitrogen double bond.

Rearrangement Reactions Involving the Phenylketone Moiety

Rearrangement reactions represent a class of organic transformations where the carbon skeleton of a molecule is restructured. wiley-vch.de For an unsymmetrical ketone like this compound, which possesses a phenyl group and a dodecyl group attached to the carbonyl, several classic rearrangement reactions can be envisaged. These reactions are typically initiated by converting the carbonyl oxygen into a better leaving group or by adding a reagent that facilitates migration of one of the adjacent groups.

A prominent example is the Baeyer-Villiger oxidation , which converts a ketone into an ester using a peroxy acid. wiley-vch.delibretexts.org The mechanism involves the initial nucleophilic attack of the peroxy acid on the carbonyl carbon, forming a tetrahedral intermediate known as the Criegee intermediate. libretexts.org The subsequent step is a concerted migration of one of the alkyl or aryl groups to the adjacent oxygen atom, with the simultaneous expulsion of a carboxylate leaving group. The key determinant of the product is the relative migratory aptitude of the groups attached to the carbonyl. The generally accepted order of migratory aptitude is: tertiary alkyl > secondary alkyl ≈ phenyl > primary alkyl > methyl. wiley-vch.de

For this compound, the two migrating groups are a phenyl group and a dodecyl group (a primary alkyl group). Based on the established migratory aptitude, the phenyl group migrates in preference to the primary alkyl group. This would result in the formation of dodecyl phenylacetate.

Another significant rearrangement is the Beckmann rearrangement , which transforms an oxime into an amide. libretexts.org The reaction begins with the formation of the oxime from this compound by reacting it with hydroxylamine. Due to the unsymmetrical nature of the ketone, two geometric isomers of the oxime (E and Z) can be formed. The rearrangement is acid-catalyzed, where protonation of the oxime's hydroxyl group creates a good leaving group (water). The crucial step involves the migration of the group that is anti-periplanar to the leaving group. msu.edu

If the phenyl group is anti to the hydroxyl group in the oxime, it will migrate, leading to the formation of N-dodecylbenzamide after tautomerization of the intermediate.

If the dodecyl group is anti to the hydroxyl group, it will migrate, resulting in the formation of N-phenyltridecanamide.

Control over the geometry of the oxime intermediate is therefore critical for directing the outcome of the Beckmann rearrangement.

**3.6. Mechanistic Investigations of Novel Transformations

Mechanistic Investigations of Novel Transformations

Kinetic Studies and Rate-Determining Steps in this compound Reactions

Kinetic studies are fundamental to understanding reaction mechanisms, as they provide insight into the composition of the transition state of the rate-determining step. khanacademy.orglibretexts.org For a rearrangement reaction of this compound, such as the Baeyer-Villiger oxidation, a kinetic investigation would involve systematically varying the concentrations of the ketone and the oxidizing agent (e.g., a peroxy acid) while monitoring the initial reaction rate.

A hypothetical kinetic study for the Baeyer-Villiger oxidation of this compound might yield data similar to that presented in Table 1.

Table 1: Hypothetical Initial Rate Data for the Baeyer-Villiger Oxidation of this compound This table presents illustrative data for the purpose of explaining kinetic analysis principles.

Experiment [this compound] (mol/L) [m-CPBA] (mol/L) Initial Rate (mol/L·s)
1 0.10 0.10 2.5 x 10⁻⁵
2 0.20 0.10 5.0 x 10⁻⁵

From this hypothetical data, doubling the concentration of the ketone (Experiment 2 vs. 1) doubles the initial rate, indicating the reaction is first-order with respect to this compound. Similarly, doubling the concentration of the peroxy acid (m-CPBA) while holding the ketone concentration constant also doubles the rate (Experiment 3 vs. 1), showing the reaction is also first-order with respect to the peroxy acid.

The derived experimental rate law would be: Rate = k[this compound][m-CPBA]

This second-order rate law is consistent with a mechanism where both the ketone and the peroxy acid are involved in the rate-determining step. libretexts.org In the context of the Baeyer-Villiger mechanism, the slowest step is typically the concerted migration of the aryl or alkyl group as the leaving group departs. The formation of the initial Criegee intermediate is a rapid equilibrium. Therefore, the rate-determining step involves the breakdown of this intermediate. libretexts.org

Identification and Characterization of Reaction Intermediates

Reaction intermediates are transient species formed in one step of a multi-step reaction and consumed in a subsequent step. ncert.nic.in Their identification, while challenging due to their short lifetimes, provides direct evidence for a proposed reaction mechanism.

In the reactions of this compound, several key intermediates can be postulated.

Criegee Intermediate (Baeyer-Villiger Oxidation): As mentioned, this tetrahedral intermediate is formed from the addition of the peroxy acid to the ketone's carbonyl group. Direct observation is difficult, but its existence can be inferred through isotopic labeling studies. For instance, using a carbonyl-¹⁸O labeled this compound would result in the ¹⁸O being incorporated exclusively into the carbonyl group of the final ester product, which supports the proposed mechanism and the structure of the intermediate.

Nitrilium Ion (Beckmann Rearrangement): The migration of an alkyl or aryl group in the Beckmann rearrangement results in the formation of a highly electrophilic nitrilium ion intermediate. This intermediate is then attacked by water to form an imidate, which tautomerizes to the final amide product. libretexts.org Trapping experiments can provide evidence for this intermediate. For example, conducting the reaction in the presence of a different nucleophile (other than water) could lead to the formation of alternative products, thereby "trapping" the nitrilium ion.

Table 2 summarizes the key characteristics of these proposed intermediates for reactions involving this compound.

Table 2: Proposed Intermediates in Rearrangements of this compound This table describes the theoretical characteristics of intermediates based on established reaction mechanisms.

Reaction Intermediate Name Structure Method of Characterization
Baeyer-Villiger Oxidation Criegee Intermediate Tetrahedral adduct of the ketone and peroxy acid Isotopic labeling studies (e.g., ¹⁸O), Low-temperature NMR spectroscopy

Mechanistic studies combining kinetic analysis with the detection or trapping of reactive intermediates are essential for fully elucidating the transformation pathways of compounds like this compound. masterorganicchemistry.com

Theoretical and Computational Investigations of 1 Phenyltetradecan 2 One

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting the reactivity of organic molecules. For 1-phenyltetradecan-2-one, DFT methods such as B3LYP with a 6-31+G(d,p) basis set can be used to optimize the molecular geometry and compute key electronic descriptors.

The electronic properties are largely governed by the interplay between the phenyl ring and the adjacent carbonyl group. The highest occupied molecular orbital (HOMO) is typically localized on the electron-rich phenyl ring, while the lowest unoccupied molecular orbital (LUMO) is centered on the carbonyl group. This distribution dictates the molecule's reactivity, suggesting the phenyl ring is susceptible to electrophilic attack and the carbonyl carbon is a site for nucleophilic addition. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of chemical reactivity and kinetic stability.

Natural Bond Orbital (NBO) analysis can further reveal hyperconjugative interactions and charge delocalization within the molecule, highlighting the stability contributions from interactions between occupied and unoccupied orbitals. Molecular Electrostatic Potential (MEP) maps visualize the charge distribution, identifying electron-rich (negative potential, typically around the carbonyl oxygen) and electron-poor (positive potential) regions, which are critical for understanding non-covalent interactions.

Table 1: Predicted Electronic Properties of this compound (Illustrative)
PropertyPredicted ValueSignificance
HOMO Energy~ -6.5 eVIndicates electron-donating ability; localized on the phenyl ring.
LUMO Energy~ -1.2 eVIndicates electron-accepting ability; localized on the carbonyl group.
HOMO-LUMO Gap~ 5.3 eVRelates to chemical reactivity and stability.
Dipole Moment~ 2.8 DIndicates overall polarity, influencing solubility and intermolecular forces.

Molecular Dynamics Simulations of Conformational Landscape

The conformational landscape of a flexible molecule like this compound, with its long dodecyl chain, is vast and complex. Molecular dynamics (MD) simulations provide a powerful method to explore this landscape by simulating the atomic motions of the molecule over time. These simulations, often conducted in explicit solvent to mimic physiological conditions, reveal the preferred three-dimensional structures (conformers) and the dynamics of transitions between them.

For this compound, the primary determinants of conformation are the rotational freedom around the numerous single bonds in the alkyl chain and the orientation of the phenyl group relative to the carbonyl. The long alkyl chain is expected to adopt a variety of folded and extended conformations in solution, driven by hydrophobic interactions and thermal motion. Analysis of the simulation trajectories, using metrics like the radius of gyration and dihedral angle distributions, can quantify the molecule's flexibility and identify the most populated conformational states. These dominant conformations are crucial for understanding how the molecule interacts with biological targets, as the shape of the ligand is a key factor in molecular recognition.

Table 2: Key Dihedral Angles and Conformational Preferences
Dihedral AngleDescriptionPredicted Behavior
C(phenyl)-C(benzyl)-C(carbonyl)-OOrientation of phenyl ring relative to carbonylInfluences steric hindrance and π-π stacking potential.
C(benzyl)-C(carbonyl)-C(alkyl)-C(alkyl)Orientation of the start of the alkyl chainDetermines the initial vector of the long chain.
Multiple C-C-C-C anglesConformation of the dodecyl chainExhibits high flexibility with transitions between gauche and anti conformers.

Structure-Activity Relationship (SAR) Studies via Computational Modeling

Computational SAR studies aim to correlate a molecule's structural features with its biological activity, providing a framework for rational drug design.

In silico ligand-based target prediction is a powerful tool for identifying the potential biological targets of a compound. By comparing the structural and physicochemical properties of this compound to large databases of known active molecules, algorithms can predict its likely protein partners.

Recent computational studies on novel phenyl ketone derivatives have shown that this structural class has a high probability of interacting with targets involved in metabolic diseases. Gene Ontology (GO) enrichment analysis of predicted targets for various phenyl ketone derivatives consistently highlights oxidoreductase activity as a significantly regulated molecular function. This suggests that this compound could potentially modulate the activity of enzymes within this family, such as carbonyl reductases or other NADH/NADPH-dependent oxidoreductases. Molecular docking simulations can further refine these predictions by modeling the binding pose of this compound within the active site of specific oxidoreductase enzymes, revealing key interactions (e.g., hydrogen bonds, hydrophobic contacts) that stabilize the complex.

The design of new, more potent or selective phenyl ketone derivatives relies on two complementary computational strategies: ligand-based and structure-based design.

Ligand-Based Design: In the absence of a known 3D structure for a target protein, ligand-based methods use information from a set of molecules known to be active.

Pharmacophore Modeling: This involves identifying the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) required for biological activity. For phenyl ketone derivatives, a common pharmacophore might include the aromatic ring, the ketone oxygen (as a hydrogen bond acceptor), and a hydrophobic region corresponding to the alkyl chain.

Quantitative Structure-Activity Relationship (QSAR): QSAR models build a mathematical relationship between the chemical properties of a series of compounds and their biological activities. For phenyl ketones, descriptors such as hydrophobicity (LogP), molecular weight, and electronic parameters can be used to build predictive models that guide the synthesis of new analogues with improved potency.

Structure-Based Design: When the 3D structure of a biological target (e.g., an oxidoreductase) is available, structure-based methods can be employed.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target, allowing for the visualization of interactions at the atomic level. By docking this compound and its virtual analogues into the active site of a target enzyme, researchers can prioritize compounds that exhibit the most favorable binding energies and interaction patterns.

Reaction Mechanism Elucidation through Computational Chemistry

Computational chemistry provides indispensable tools for investigating the detailed mechanisms of chemical reactions, including transition states, intermediates, and reaction energy profiles. For reactions involving this compound, such as oxidation, reduction, or enolate formation, DFT calculations can map out the entire potential energy surface.

For instance, studying the mechanism of a base-catalyzed enolate formation would involve locating the transition state for the abstraction of the α-proton (at the benzylic position). Calculations would provide the activation energy for this step, offering insights into the reaction kinetics. Similarly, the mechanism of carbonyl reduction can be computationally modeled to understand the stereoselectivity of the reaction. These studies are critical for optimizing synthetic routes and understanding the metabolic fate of the compound.

Table 3: Illustrative Calculated Energies for a Hypothetical Reaction Step
SpeciesRelative Energy (kcal/mol)Description
Reactants0.0Starting materials (e.g., Ketone + Reagent).
Transition State (TS)+15.2Highest energy point along the reaction coordinate; determines reaction rate.
Products-5.8Final products of the reaction step.

In Silico Screening and Chemical Library Design Based on this compound Scaffold

The core structure of this compound serves as a "scaffold" that can be chemically decorated to create a virtual library of related compounds. This process is a cornerstone of modern drug discovery.

The process begins with defining the scaffold—in this case, the phenyl-C-C(=O)-alkyl framework. Points of diversification are then identified, such as substitution on the phenyl ring, modification of the alkyl chain length, or replacement of the benzyl (B1604629) group. A large virtual library, potentially containing thousands of compounds, is then generated computationally by attaching various chemical fragments (R-groups) at these diversification points.

This library is then subjected to in silico screening.

Filtering: Compounds are first filtered based on drug-likeness criteria (e.g., Lipinski's Rule of Five) and predicted ADME (Absorption, Distribution, Metabolism, and Excretion) properties to remove molecules with unfavorable pharmacokinetic profiles.

Virtual Screening: The remaining compounds are screened against a specific biological target using high-throughput docking or pharmacophore matching to identify potential "hits" with high predicted binding affinity or a good fit to the activity model.

This approach allows researchers to explore a vast chemical space efficiently, prioritizing a smaller, more promising set of compounds for actual chemical synthesis and biological testing, thereby saving significant time and resources.

Advanced Analytical Methodologies for Characterization and Quantification of 1 Phenyltetradecan 2 One

Chromatographic Separation Techniques

Chromatographic methods are essential for isolating 1-Phenyltetradecan-2-one from other components in a mixture, which is a critical step prior to its identification and quantification. The choice of technique is largely dependent on the volatility and polarity of the analyte.

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds like this compound. researchgate.net In GC-MS, the compound is first vaporized and separated from other volatile components in a gaseous mobile phase as it passes through a capillary column. libretexts.org The separated components then enter the mass spectrometer, where they are ionized and fragmented. nih.gov

The ionization process, typically electron ionization (EI) at 70 eV, imparts significant energy to the molecule, leading to predictable fragmentation patterns that serve as a chemical "fingerprint". nih.gov For this compound, the mass spectrum is expected to show a molecular ion peak (M⁺) corresponding to its molecular weight, although it may be of low intensity for long-chain compounds. whitman.edu

Key fragmentation patterns anticipated for this compound include:

Tropylium (B1234903) Ion: A prominent peak at a mass-to-charge ratio (m/z) of 91 is expected, corresponding to the stable tropylium cation ([C₇H₇]⁺), which is characteristic of compounds containing a benzyl (B1604629) group. usgs.gov

Alpha-Cleavage: Fission of the C-C bonds adjacent to the carbonyl group is a common fragmentation pathway for ketones. This would result in the formation of acylium ions. For this compound, cleavage between the carbonyl carbon and the dodecyl chain would yield a fragment with m/z corresponding to [CH₃(CH₂)₁₁CO]⁺, and cleavage between the carbonyl carbon and the benzyl group would lead to other characteristic fragments.

McLafferty Rearrangement: This is a possibility if a gamma-hydrogen is available on the long alkyl chain, leading to the elimination of a neutral alkene molecule and the formation of a characteristic radical cation.

The analysis of complex hydrocarbon fractions for long-chain alkylbenzenes by GC/MS has been shown to be effective in avoiding interferences. usgs.gov

Table 1: Predicted Key Mass Fragments for this compound in GC-MS

m/zPredicted FragmentFragmentation Pathway
302[C₂₀H₃₂O]⁺Molecular Ion (M⁺)
91[C₇H₇]⁺Tropylium ion from benzyl group
199[C₁₃H₂₇O]⁺Alpha-cleavage
105[C₇H₅O]⁺Benzoyl cation

For compounds that are less volatile or thermally labile, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice. mdpi.com Given the long alkyl chain of this compound, it possesses low volatility, making LC-MS a suitable analytical approach. The technique separates compounds in a liquid mobile phase based on their affinity for a stationary phase. mdpi.com

Due to the nonpolar nature of this compound, reversed-phase liquid chromatography (RPLC) would be the typical mode of separation. However, the ionization of such ketones in common electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) sources can be inefficient. mdpi.com To enhance sensitivity and specificity, chemical derivatization is often employed. researchgate.net Aldehydes and ketones can be derivatized with reagents like 2,4-dinitrophenylhydrazine (B122626) (DNPH) to form hydrazones, which are more readily ionized. researchgate.netnih.gov

In LC-MS/MS, after chromatographic separation, the analyte is ionized and the precursor ion (e.g., the [M-H]⁻ ion of the DNPH derivative in negative ion mode) is selected. nih.gov This precursor ion is then fragmented in a collision cell, and the resulting product ions are detected. This process, known as selected reaction monitoring (SRM), provides high selectivity and sensitivity for quantification. thermofisher.com

Hydrophilic Interaction Liquid Chromatography (HILIC) is a separation technique that uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent. nih.gov This method is particularly well-suited for the separation of polar compounds. While this compound itself is a nonpolar molecule and not a suitable candidate for HILIC, this technique would be highly valuable for the analysis of its potential polar derivatives. For instance, if this compound were to undergo metabolic hydroxylation or be chemically modified to introduce polar functional groups, HILIC would be an excellent method for separating these more polar analogues.

Spectroscopic Characterization Techniques

Spectroscopic techniques are indispensable for the structural elucidation of this compound by providing detailed information about its molecular structure and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules. hmdb.ca It provides information on the chemical environment of individual atoms.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the protons in the phenyl group, the benzylic methylene (B1212753) protons, the methylene protons alpha to the carbonyl group, the long alkyl chain protons, and the terminal methyl protons. The approximate chemical shifts can be predicted based on known values for similar structural motifs. d-nb.infonih.gov

¹³C NMR: The carbon-13 NMR spectrum provides information about each unique carbon atom in the molecule. oregonstate.edu Key signals would include those for the carbonyl carbon, the carbons of the phenyl ring, the benzylic carbon, and the carbons of the long alkyl chain. weebly.com The chemical shift of the carbonyl carbon is particularly diagnostic, appearing far downfield. oregonstate.edu

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom TypePredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Phenyl Protons7.2 - 7.4 (multiplet)126 - 134
Benzylic Protons (-CH₂-Ph)~ 3.6 (singlet)~ 50
Alpha Protons (-CO-CH₂-)~ 2.4 (triplet)~ 43
Alkyl Chain Protons (-(CH₂)₉-)1.2 - 1.6 (multiplet)22 - 32
Terminal Methyl Protons (-CH₃)~ 0.9 (triplet)~ 14
Carbonyl Carbon (C=O)N/A> 200

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations. spectroscopyonline.com For this compound, the IR spectrum would be characterized by several key absorption bands.

The most prominent feature in the IR spectrum of a ketone is the strong carbonyl (C=O) stretching vibration. orgchemboulder.com For a saturated aliphatic ketone, this band typically appears around 1715 cm⁻¹. orgchemboulder.comlibretexts.org The presence of the phenyl group does not directly conjugate with the carbonyl group in this compound, so a significant shift from this value is not expected.

Other characteristic absorptions would include:

C-H stretching vibrations for the sp³ hybridized carbons of the alkyl chain and the benzylic group, typically in the range of 2850-3000 cm⁻¹.

C-H stretching vibrations for the sp² hybridized carbons of the phenyl ring, appearing just above 3000 cm⁻¹.

C=C stretching vibrations of the aromatic ring, which are observed as a series of bands in the 1450-1600 cm⁻¹ region. libretexts.org

C-H out-of-plane bending vibrations for the monosubstituted benzene (B151609) ring, which give rise to strong absorptions in the 690-770 cm⁻¹ region.

Table 3: Predicted Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~ 1715C=O StretchKetone
2850 - 2960C-H StretchAlkyl Chain
~ 3030C-H StretchAromatic Ring
1450 - 1600C=C StretchAromatic Ring
690 - 770C-H Bend (out-of-plane)Monosubstituted Benzene

Note: The data presented in this table are based on established correlation tables for IR spectroscopy as experimental data for this compound is not available. orgchemboulder.comlibretexts.org

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) stands as a powerful tool for the definitive identification and structural analysis of compounds like this compound. Unlike standard mass spectrometry, HRMS instruments, such as Time-of-Flight (TOF), Orbitrap, and Fourier Transform Ion Cyclotron Resonance (FT-ICR) analyzers, can measure the mass-to-charge ratio (m/z) of ions with extremely high accuracy and resolution researchgate.net. This capability allows for the determination of a compound's elemental composition from its precise mass measurement.

For this compound (C₂₀H₃₂O), the high mass accuracy of HRMS can distinguish its molecular ion from other ions that may have the same nominal mass but different elemental formulas. This is a critical advantage when analyzing samples where multiple compounds may be present researchgate.net.

Furthermore, HRMS is instrumental in studying fragmentation patterns to elucidate the compound's structure. In mass spectrometry, the molecular ion can break apart into smaller, charged fragments. The fragmentation of aromatic ketones follows predictable pathways whitman.eduwhitman.edu. For this compound, key fragmentation reactions would include:

Alpha-Cleavage: The bonds adjacent to the carbonyl group are susceptible to cleavage. This can occur on either side of the carbonyl.

Cleavage of the C-C bond between the carbonyl carbon and the phenylmethyl group would be less frequent due to the stability of the alternative reaction whitman.edu.

Cleavage of the bond between the carbonyl carbon and the long alkyl chain is a dominant fragmentation pathway for aromatic ketones. This results in the formation of a stable benzoyl cation (C₆H₅CO⁺) whitman.eduwhitman.edu.

McLafferty Rearrangement: This rearrangement can occur if the alkyl chain is sufficiently long to allow for the transfer of a gamma-hydrogen atom to the carbonyl oxygen, followed by cleavage of the alpha-beta bond whitman.edu.

The high resolution of HRMS ensures that the m/z values of these fragment ions are measured with high precision, allowing for their unambiguous identification.

Table 1: Predicted HRMS Fragmentation Ions for this compound (C₂₀H₃₂O)
Fragment Ion StructureProposed Fragmentation PathwayTheoretical Exact Mass (m/z)
[C₂₀H₃₂O]⁺•Molecular Ion288.2453
[C₇H₅O]⁺Alpha-cleavage with loss of the C₁₃H₂₇• radical105.0340
[C₆H₅]⁺Cleavage of the bond α to the aromatic group, or loss of CO from the benzoyl cation77.0391
[C₈H₈O]⁺•McLafferty Rearrangement120.0575

Hyphenated Techniques for Comprehensive Analysis

To analyze this compound within a complex mixture, a separation step is required prior to detection. Hyphenated techniques, which couple a separation method with a detection method, are the standard approach for this purpose rsc.org. The combination of chromatography with mass spectrometry is particularly powerful, providing both separation of components and their specific identification.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a robust technique for the analysis of volatile and thermally stable compounds. Given its structure, this compound is likely amenable to GC analysis. In GC-MS, the sample is vaporized and separated based on boiling point and polarity on a capillary column before entering the mass spectrometer for ionization and detection mdpi.com. The use of a high-resolution column can separate the target analyte from closely related isomers or matrix components restek.com. The resulting mass spectrum provides a fingerprint for identification, which can be compared against spectral libraries core.ac.ukresearchgate.net.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For compounds that are less volatile or thermally labile, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method mdpi.com. In LC-MS, separation occurs in the liquid phase, typically using a reversed-phase column where separation is based on polarity rsc.org. After separation, the analyte is ionized, commonly by electrospray ionization (ESI), and detected by the mass spectrometer. Tandem mass spectrometry (MS/MS) adds another layer of selectivity and sensitivity. A specific precursor ion (e.g., the molecular ion of this compound) is selected, fragmented, and a specific product ion is monitored. This technique, known as multiple reaction monitoring (MRM), significantly reduces background noise and improves quantification limits, making it ideal for trace analysis in complex matrices researchgate.netnih.govnih.gov. Chemical derivatization can also be employed to improve the ionization efficiency of ketones in LC-MS analysis mdpi.comacs.org.

Table 2: Comparison of Hyphenated Techniques for this compound Analysis
TechniquePrincipleAdvantages for this compoundConsiderations
GC-MSSeparation of volatile compounds in the gas phase followed by mass analysis.High chromatographic resolution; extensive spectral libraries available for identification; suitable for volatile, thermally stable compounds. mdpi.comRequires analyte to be volatile and thermally stable; potential for thermal degradation.
LC-MS/MSSeparation of compounds in the liquid phase followed by selective mass analysis.Applicable to a wider range of polarities and volatilities; high sensitivity and selectivity with MS/MS detection; gentle ionization minimizes degradation. rsc.orgmdpi.comMatrix effects can suppress ionization; mobile phase composition can influence sensitivity. mdpi.com

Advanced Sample Preparation and Extraction Methods for Ketones in Complex Matrices

Effective sample preparation is a critical step that precedes instrumental analysis, aimed at isolating and concentrating the analyte of interest while removing interfering components from the sample matrix nih.govnih.gov. The choice of extraction method depends on the nature of the matrix (e.g., biological fluids, environmental samples, food) and the physicochemical properties of this compound.

Liquid-Liquid Extraction (LLE): LLE is a classic method based on the differential partitioning of a compound between two immiscible liquid phases, typically an aqueous phase and an organic solvent nih.gov. For extracting a relatively nonpolar compound like this compound from an aqueous matrix, an organic solvent such as hexane (B92381) or dichloromethane (B109758) would be selected. The efficiency of the extraction can be optimized by adjusting the pH of the aqueous phase and performing multiple extractions scribd.comresearchgate.net. While effective, LLE can be solvent-intensive and may be challenging to automate nih.gov.

Solid-Phase Extraction (SPE): SPE is a more modern and versatile technique that has largely replaced LLE for many applications phenomenex.com. It involves passing a liquid sample through a solid sorbent material packed in a cartridge or disk. The analyte is retained on the sorbent while other matrix components pass through. The process involves four main steps: conditioning the sorbent, loading the sample, washing away impurities, and eluting the purified analyte with a small volume of a strong solvent phenomenex.comyoutube.com. For this compound, a reversed-phase sorbent (e.g., C18) would be appropriate, retaining the nonpolar analyte from a polar sample matrix. SPE offers advantages such as higher recovery, reduced solvent consumption, and ease of automation phenomenex.com. More advanced SPE materials, such as magnetic nanoparticles, can further streamline the extraction process by allowing for rapid separation of the sorbent from the sample solution using an external magnetic field cabidigitallibrary.org.

Table 3: Overview of Extraction Methods for Ketones in Complex Matrices
Extraction MethodPrincipleApplicability for this compoundKey Advantages
Liquid-Liquid Extraction (LLE)Partitioning of analyte between two immiscible liquid phases based on relative solubility. nih.govEffective for extraction from aqueous samples (e.g., water, urine) using a nonpolar organic solvent.Simple, widely applicable. researchgate.net
Solid-Phase Extraction (SPE)Analyte is adsorbed onto a solid sorbent from a liquid sample, then selectively eluted. phenomenex.comHighly suitable using reversed-phase sorbents (e.g., C18) for extraction from polar matrices.High concentration factor, low solvent use, high selectivity, easily automated. phenomenex.comyoutube.com
Magnetic Solid-Phase Extraction (MSPE)SPE using magnetic nanoparticles as the sorbent, allowing for rapid separation with a magnet. cabidigitallibrary.orgOffers a rapid and efficient alternative to traditional SPE cartridges.Fast separation, reduced clogging, high surface area of sorbent. cabidigitallibrary.org

Derivatization Strategies in the Context of 1 Phenyltetradecan 2 One Research

Derivatization for Enhanced Chromatographic Separation and Detection

In analytical chemistry, derivatization is often necessary to improve the volatility, thermal stability, and detectability of analytes like 1-Phenyltetradecan-2-one, particularly for gas chromatography (GC) and liquid chromatography-mass spectrometry (LC-MS/MS).

Silylation for Gas Chromatography

Silylation is a common derivatization technique for GC analysis where an active hydrogen in the analyte is replaced by a silyl (B83357) group, typically a trimethylsilyl (B98337) (TMS) group. restek.comcolostate.edu This process reduces the polarity of the compound, decreases the potential for hydrogen bonding, and consequently increases its volatility and thermal stability. restek.comgoogle.com For a ketone like this compound, silylation would target the enol form of the ketone, rendering it more suitable for GC analysis by improving peak shape and reducing tailing.

Common silylating agents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with the addition of a catalyst like trimethylchlorosilane (TMCS). restek.comrestek.combrjac.com.br The reaction involves the nucleophilic attack of the enolate oxygen on the silicon atom of the silylating agent.

Table 1: Common Silylating Agents for GC Analysis

Silylating Agent Abbreviation Catalyst (Typical)
N,O-bis(trimethylsilyl)trifluoroacetamide BSTFA TMCS
N-methyl-N-(trimethylsilyl)trifluoroacetamide MSTFA TMCS
Hexamethyldisilazane HMDS TMCS

Hydrazine-based Derivatization for LC-MS/MS (e.g., 3-Nitrophenylhydrazine for carbonyl groups)

For LC-MS/MS analysis, derivatization can significantly enhance the ionization efficiency and detection sensitivity of carbonyl compounds. Hydrazine-based reagents react with the carbonyl group of ketones and aldehydes to form stable hydrazones. nih.govnih.govumn.edu This derivatization introduces a readily ionizable group, improving the compound's response in mass spectrometry. nih.gov

3-Nitrophenylhydrazine (3-NPH) is an effective derivatizing agent for carbonyl compounds. The reaction of this compound with 3-NPH in an acidic medium would yield a 3-nitrophenylhydrazone derivative. This derivative exhibits improved chromatographic retention on reversed-phase columns and enhanced signal intensity in the mass spectrometer. Other popular hydrazine (B178648) reagents include 2,4-dinitrophenylhydrazine (B122626) (DNPH) and dansylhydrazine. nih.govresearchgate.net

Table 2: Hydrazine-based Derivatizing Agents for LC-MS/MS

Derivatizing Agent Abbreviation Target Functional Group
3-Nitrophenylhydrazine 3-NPH Carbonyl
2,4-Dinitrophenylhydrazine DNPH Carbonyl
Dansylhydrazine Dns-Hz Carbonyl
Girard's Reagent T GT Carbonyl

On-Fiber Derivatization for Trace Analysis

On-fiber derivatization is a technique used in solid-phase microextraction (SPME) for the analysis of trace levels of volatile and semi-volatile organic compounds. researchgate.netmdpi.com In this method, the derivatizing agent is coated onto the SPME fiber. mdpi.com When the fiber is exposed to the sample, the target analyte is adsorbed and simultaneously derivatized on the fiber surface. researchgate.netcopernicus.org This approach offers several advantages, including simplicity, automation, and pre-concentration of the analyte, leading to enhanced sensitivity. researchgate.netcopernicus.org

For the trace analysis of this compound, a polydimethylsiloxane/divinylbenzene (PDMS/DVB) fiber coated with a derivatizing agent such as O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) could be employed. researchgate.netacs.org The PFBHA reacts with the carbonyl group of the ketone to form a stable oxime, which can then be thermally desorbed from the fiber into the GC for analysis. acs.org This method is particularly useful for analyzing carbonyl compounds in complex matrices like air and water. researchgate.net

Derivatization for Synthetic Manipulation and Functional Group Protection

In organic synthesis, derivatization is a key strategy for protecting functional groups to prevent them from reacting during a chemical transformation at another site in the molecule. solubilityofthings.com These protecting groups must be stable under the reaction conditions and easily removable afterward.

Formation and Cleavage of Cyclic Acetals and Ketals

The carbonyl group of a ketone is reactive towards various nucleophiles and reducing agents. To protect the ketone functionality in this compound during a synthetic sequence, it can be converted into a cyclic acetal (B89532) or ketal. organic-chemistry.orgresearchgate.net This is typically achieved by reacting the ketone with a diol, such as ethylene (B1197577) glycol or 1,3-propanediol, in the presence of an acid catalyst. organicchemistrytutor.comlibretexts.org The resulting cyclic acetal is stable to basic, nucleophilic, and reducing conditions. organic-chemistry.org

The protection can be reversed, and the original ketone regenerated, by hydrolysis in the presence of aqueous acid. organic-chemistry.orgorganicchemistrytutor.com This strategy allows for selective reactions to be performed on other parts of the molecule without affecting the carbonyl group.

Table 3: Common Diols for Cyclic Acetal/Ketal Formation

Diol Ring Size of Acetal/Ketal
Ethylene glycol 5-membered (1,3-dioxolane)
1,3-Propanediol 6-membered (1,3-dioxane)
2,2-Dimethyl-1,3-propanediol 6-membered (1,3-dioxane)

The formation of a hemiacetal is an intermediate step in the creation of an acetal. libretexts.orglibretexts.org

Temporary Functional Group Modifications for Selective Reactions

Temporary modification of functional groups is a broader strategy in organic synthesis that allows for chemo-, regio-, and stereoselective transformations. numberanalytics.comimperial.ac.uk For a molecule like this compound, the ketone group can be temporarily modified to direct a reaction to a specific position or to alter its reactivity.

For instance, the formation of an enamine or an enol ether from the ketone can change the nucleophilic character of the α-carbon, facilitating selective alkylation or acylation reactions. These temporary modifications can be considered a form of derivatization that enables specific synthetic outcomes. The choice of the modifying group and the reaction conditions are critical for achieving the desired selectivity. nih.govduke.edu After the desired transformation, the original ketone functionality can be restored through hydrolysis.

Stereoselective Derivatization for Chiral Analysis of Ketone Precursors or Derivatives

In the analysis of chiral compounds like this compound, where the stereocenter is at the α-position to the carbonyl group, direct enantiomeric resolution can be challenging. Stereoselective derivatization is a powerful strategy to overcome this by converting the enantiomers into diastereomers, which possess different physical and chemical properties, allowing for their separation and quantification using standard chromatographic and spectroscopic techniques. wikipedia.orgnih.gov This process involves reacting the chiral ketone with an enantiomerically pure chiral derivatizing agent (CDA). wikipedia.org The resulting diastereomers can then be analyzed by methods such as high-performance liquid chromatography (HPLC), gas chromatography (GC), or nuclear magnetic resonance (NMR) spectroscopy. psu.edurug.nl

The core principle of this approach is the formation of a new covalent bond between the ketone and the CDA, creating a pair of diastereomers with distinct steric and electronic environments. nih.gov This difference in their three-dimensional structure leads to differential interactions with achiral stationary phases in chromatography or distinguishable signals in NMR spectroscopy. rug.nlresearchgate.net

For ketones, derivatization typically targets the carbonyl functional group. A common method involves the formation of diastereomeric hydrazones, oximes, or ketals. psu.edunih.govsigmaaldrich.com For instance, chiral hydrazines can react with the ketone to form diastereomeric hydrazones, which can then be separated by HPLC. psu.edu Fluorescently tagged CDAs, such as 4-(2-carbazoylpyrrolidin-l-yl)-7-(N,N-dimethylaminosulfonyl)-2,1,3-benzoxadiazole (DBD-ProCZ), have been developed to create highly fluorescent diastereomeric hydrazones, enabling sensitive detection. psu.edu Research has shown that the position of the chiral center relative to the carbonyl group is crucial for successful resolution, with α-chiral ketones being suitable candidates for this method. psu.edu

Another approach is the formation of diastereomeric cyclic ketals by reacting the ketone with a chiral diol. rug.nl The resulting diastereomeric ketals can be analyzed by NMR spectroscopy, particularly ¹³C NMR, where the chemical shifts of the diastereotopic carbons can be resolved, allowing for the determination of enantiomeric purity. rug.nl

The choice of the chiral derivatizing agent is critical and depends on several factors, including the reactivity of the ketone, the stability of the resulting diastereomers, and the analytical technique to be employed. The ideal CDA should react quantitatively without racemization and should introduce a reporter group (e.g., a chromophore for UV detection or a fluorophore for fluorescence detection) to enhance detection sensitivity. nih.gov

In the context of this compound, its α-chiral nature makes it a suitable candidate for stereoselective derivatization. The presence of the phenyl group and the long alkyl chain may influence the chromatographic behavior of its diastereomeric derivatives, likely requiring reversed-phase HPLC for effective separation. The analysis of these derivatives would allow for the determination of the enantiomeric excess (ee) of a sample, which is crucial in stereoselective synthesis or in studying the stereospecificity of biochemical pathways involving this ketone.

The following table summarizes various chiral derivatizing agents that are applicable for the stereoselective analysis of ketones:

Chiral Derivatizing Agent (CDA)Functional Group TargetedResulting DerivativeAnalytical TechniqueReference
(R)-(+)- or (S)-(-)-DBD-ProCZCarbonyl (Ketone)Fluorescent HydrazoneHPLC with Fluorescence Detection psu.edu
(R)-(+)- or (S)-(-)-1-Amino-2-methoxymethylpyrrolidine (RAMP/SAMP)Carbonyl (Ketone)HydrazoneHPLC, GC nih.gov
Chiral Diols (e.g., (2R,3R)-2,3-Butanediol)Carbonyl (Ketone)Cyclic KetalNMR Spectroscopy rug.nl
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA)Carbonyl (Ketone)OximeGC-MS sigmaaldrich.com
(+)-2,2,2-Trifluoro-1-phenylethylhydrazineCarbonyl (Ketone)HydrazoneGas Chromatography psu.edu

Role and Significance of 1 Phenyltetradecan 2 One in Contemporary Organic Synthesis and Chemical Biology

Intermediate in the Synthesis of Complex Organic Molecules

While specific examples of 1-Phenyltetradecan-2-one as a direct intermediate in the total synthesis of complex natural products or pharmaceuticals are not prominently documented, its structure is inherently valuable. As a functionalized long-chain ketone, it represents a key building block. The synthesis of complex molecular systems often relies on the strategic combination of such building blocks through covalent and noncovalent reactions. One-pot synthesis, a strategy that improves efficiency and reduces waste, frequently involves intermediates that possess multiple reactive sites. A molecule like this compound, with its ketone carbonyl group, alpha-protons, and aromatic ring, could theoretically participate in sequential reactions, such as aldol (B89426) condensations, nucleophilic additions, or cross-coupling reactions, to build more elaborate molecular architectures.

Scaffold for Chemical Library Development and Combinatorial Chemistry

In drug discovery, a molecular scaffold is a core structure upon which a variety of chemical modifications can be made to create a library of related compounds. researchgate.net Combinatorial chemistry enables the rapid synthesis of large numbers of diverse compounds from a common core. nih.govwikipedia.org The structure of this compound is well-suited to serve as a versatile scaffold for a focused chemical library.

Key structural features that could be modified include:

The Phenyl Ring: Subject to electrophilic aromatic substitution to introduce a wide array of functional groups at various positions, altering the electronic and steric properties of the molecule.

The Ketone Carbonyl Group: Can be converted into other functional groups such as alcohols, amines, alkenes, or heterocycles.

The Long Alkyl Chain: The length and branching of the tetradecane chain could be varied, or functional groups could be introduced along its length to modulate lipophilicity and target interaction.

By systematically altering these three regions, a large and diverse library of compounds could be generated from the this compound core. iipseries.org Such libraries are essential for high-throughput screening campaigns to identify new hit compounds for therapeutic targets. nih.govnih.gov

Contribution to the Study of Long-Chain Ketone Chemistry in Natural Products

Long-chain ketones and aldehydes are important structural motifs found in a variety of bioactive natural products and pharmaceutical agents. nih.govnih.gov The study of these molecules is crucial for understanding their biological function and for developing synthetic routes to access them and their analogs. The presence of a long, unbranched C12 alkyl chain attached to a benzyl (B1604629) ketone moiety in this compound makes it an interesting model compound for this class. Research in this area often focuses on developing new synthetic methods, such as transition metal-catalyzed C–C bond cleavage, to construct these long-chain structures efficiently. The chemical properties of this compound, influenced by both its lipophilic alkyl tail and its aromatic phenyl group, could provide insights into the behavior of similar structures found in nature.

Exploration as a Probe for Molecular Target Engagement (e.g., Oxidoreductase Modulation)

Specific studies exploring this compound as a molecular probe for target engagement or as a modulator of oxidoreductases have not been identified in the reviewed literature. In principle, chemical probes are designed to interact with biological targets in a specific manner to elucidate biological pathways or validate drug targets. nih.gov A molecule like this compound could be functionalized with reporter tags (e.g., fluorophores, biotin) or photoreactive groups to serve as a probe. The ketone functionality could potentially interact with active sites of certain enzymes, and the long alkyl chain could facilitate membrane association or interaction with hydrophobic pockets in proteins. However, without experimental data, its utility as a specific probe remains theoretical.

Foundational Studies in Structure-Reactivity Relationships of Phenyl Ketones

The structure of this compound—specifically, a ketone at the second position of the alkyl chain adjacent to a phenyl group (a benzyl ketone)—is ideal for foundational structure-reactivity studies. The reactivity of the carbonyl group and the acidity of the adjacent α-protons are influenced by several factors:

Electronic Effects: The phenyl group is electron-withdrawing via induction but can be electron-donating or withdrawing via resonance, depending on any substituents. This electronic influence affects the electrophilicity of the carbonyl carbon.

Steric Hindrance: The bulky phenyl group and the long alkyl chain can sterically hinder the approach of nucleophiles to the carbonyl group, influencing reaction rates.

Enolate Formation: The protons on the carbon between the phenyl ring and the carbonyl group (C1) are particularly acidic due to stabilization of the resulting enolate by both the carbonyl and the phenyl ring. This makes the molecule susceptible to reactions at this position.

Systematic studies on such relationships are pivotal for predicting chemical behavior and designing rational synthetic pathways. nih.govmdpi.com By comparing the reactivity of this compound to other ketones with varying alkyl chain lengths or different substituents on the phenyl ring, a comprehensive understanding of how these structural features govern chemical reactivity can be achieved.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 1-Phenyltetradecan-2-one in laboratory settings?

  • Methodology : Synthesis typically involves Friedel-Crafts acylation or ketone-functionalization of phenylalkane precursors. Use anhydrous conditions and catalysts like AlCl₃ for acyl group introduction. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity. Validate yield and purity using melting point analysis (46–52°C) and NMR spectroscopy .
  • Experimental Design : Optimize reaction time and temperature to minimize byproducts. Include control experiments to assess catalyst efficiency.

Q. How should researchers handle and store this compound to ensure safety?

  • Safety Protocols : Use PPE including nitrile gloves, chemical-resistant lab coats, and OV/AG/P99 respirators during handling. Store in airtight containers at 4°C, away from oxidizing agents. Avoid dust formation to reduce inhalation risks. Dispose of waste via certified hazardous waste facilities .
  • Emergency Measures : For skin contact, wash immediately with soap and water; for eye exposure, rinse for 15+ minutes with saline. Consult SDS Section 4 for detailed first-aid procedures .

Q. What spectroscopic techniques are optimal for characterizing this compound?

  • Analytical Methods : Employ ¹H/¹³C NMR to confirm phenyl and ketone groups. FT-IR identifies the carbonyl stretch (~1700 cm⁻¹). Mass spectrometry (EI-MS) verifies molecular weight (288.47 g/mol). Compare experimental data with literature values to validate structural assignments .
  • Data Interpretation : Use integration ratios in NMR spectra to distinguish between positional isomers or contaminants.

Q. What are the primary applications of this compound in current chemical research?

  • Research Context : It serves as a precursor in lipid analog synthesis and surfactant studies. Its phenyl-ketone structure is valuable in probing hydrophobic interactions in micelle formation. Recent studies explore its role in modulating membrane permeability in synthetic biology .

Advanced Research Questions

Q. How can computational chemistry models predict the reactivity of this compound in novel reactions?

  • Methodology : Perform DFT calculations (e.g., B3LYP/6-31G*) to model electrophilic substitution pathways. Simulate reaction intermediates and transition states to identify kinetic barriers. Compare computational results with experimental yields to refine predictive accuracy .
  • Data Contradictions : Address discrepancies between theoretical activation energies and empirical observations by adjusting solvation models or basis sets .

Q. What strategies reconcile conflicting data on the compound’s stability under varying pH and temperature conditions?

  • Experimental Design : Conduct accelerated stability studies (40–80°C, pH 3–10) with HPLC monitoring. Use Arrhenius plots to extrapolate degradation rates. Cross-validate findings with IR spectroscopy to track ketone group integrity .
  • Analysis : Statistically compare degradation profiles using ANOVA to identify significant pH/temperature interactions. Address outliers by revisiting sample preparation protocols .

Q. How can researchers design experiments to study the degradation pathways of this compound in environmental matrices?

  • Approach : Simulate environmental exposure via aqueous/organic solvent systems. Use LC-MS/MS to detect degradation byproducts (e.g., phenylalkanols or carboxylic acids). Apply kinetic modeling to predict half-lives in soil or water systems .
  • Challenges : Mitigate matrix effects (e.g., humic acid interference) by optimizing extraction protocols (SPE cartridges, polarity-adjusted eluents) .

Q. What advanced techniques determine the compound’s interactions with biological macromolecules?

  • Methodology : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities with proteins (e.g., serum albumin). Use molecular docking simulations to predict binding sites and validate with mutagenesis studies .
  • Data Validation : Cross-reference thermodynamic data (ΔG, ΔH) with computational predictions to resolve ambiguities in binding mechanisms .

Methodological Notes

  • Data Reproducibility : Document reaction conditions (e.g., solvent purity, catalyst batches) to ensure reproducibility. Include raw spectral data in supplementary materials .
  • Ethical Compliance : Adhere to institutional guidelines for hazardous waste disposal and occupational exposure limits (OSHA/NIOSH standards) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.